2,3-Bis(acetoxy)propyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(acetoxy)propyl docosanoate is a chemical compound with the molecular formula C_25H_46O_6
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of this compound typically involves the esterification of docosanoic acid with 2,3-bis(acetoxy)propanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the acetoxy groups, yielding the corresponding hydroxyl groups.
Substitution: Substitution reactions can occur at the acetoxy or hydroxyl positions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Docosanoic acid derivatives with carboxylic acid groups.
Reduction Products: Docosanoic acid derivatives with hydroxyl groups.
Substitution Products: Derivatives with different functional groups at the acetoxy or hydroxyl positions.
Scientific Research Applications
2,3-Bis(acetoxy)propyl docosanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of lipid metabolism and cell membrane structure.
Industry: It is used in the production of lubricants, cosmetics, and other industrial products.
Mechanism of Action
The mechanism by which 2,3-bis(acetoxy)propyl docosanoate exerts its effects involves its interaction with molecular targets and pathways. The acetoxy groups can act as protecting groups in organic synthesis, while the docosanoic acid moiety can interact with biological membranes and enzymes. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or lipid metabolism studies.
Comparison with Similar Compounds
Stearic acid esters: Ester derivatives of stearic acid.
Oleic acid esters: Ester derivatives of oleic acid.
Lignoceric acid esters: Other esters derived from lignoceric acid.
Properties
CAS No. |
56149-06-5 |
---|---|
Molecular Formula |
C29H54O6 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl docosanoate |
InChI |
InChI=1S/C29H54O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-29(32)34-25-28(35-27(3)31)24-33-26(2)30/h28H,4-25H2,1-3H3 |
InChI Key |
YNDIWSFVSPIYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.